Nanangenine A
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Overview
Description
Nanangenine A is a drimane sesquiterpenoid, a type of secondary metabolite, isolated from the novel Australian fungus Aspergillus nanangensis . This compound is part of a family of seven new and three previously reported drimane sesquiterpenoids identified through detailed spectroscopic analysis and single crystal X-ray diffraction studies . This compound has shown potential bioactivities, including antibacterial, antifungal, and cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Nanangenine A involves the biosynthesis of drimane-type sesquiterpenoids from farnesyl diphosphate . The biosynthetic pathway is proposed to proceed via a protonation-initiated mechanism, distinct from the ionisation-initiated mechanism of class I terpene synthases . This pathway involves the generation of a carbocation by the release of a diphosphate group .
Industrial Production Methods
Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through the cultivation and extraction from Aspergillus nanangensis . Further research and development are needed to establish efficient and cost-effective industrial production methods.
Chemical Reactions Analysis
Types of Reactions
Nanangenine A undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in this compound can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in this compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can undergo substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminium hydride.
Substitution: Common reagents for substitution reactions include acyl chlorides and alkyl halides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters or ethers.
Scientific Research Applications
Nanangenine A has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Nanangenine A involves its interaction with cellular targets, leading to various biological effects. The compound’s antibacterial and antifungal activities are attributed to its ability to disrupt cell membranes and inhibit essential enzymes . The cytotoxic effects on mammalian cells are likely due to its ability to induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
Nanangenine A is unique among drimane sesquiterpenoids due to its specific structural features and bioactivities. Similar compounds include other drimane sesquiterpenoids isolated from Aspergillus species, such as:
These compounds share similar biosynthetic pathways and structural features but may differ in their specific bioactivities and applications .
Properties
Molecular Formula |
C15H22O5 |
---|---|
Molecular Weight |
282.33 g/mol |
IUPAC Name |
(5R,5aS,9R,9aR,9bR)-5,9,9b-trihydroxy-6,6,9a-trimethyl-3,5,5a,7,8,9-hexahydrobenzo[g][2]benzofuran-1-one |
InChI |
InChI=1S/C15H22O5/c1-13(2)5-4-10(17)14(3)11(13)9(16)6-8-7-20-12(18)15(8,14)19/h6,9-11,16-17,19H,4-5,7H2,1-3H3/t9-,10-,11+,14+,15+/m1/s1 |
InChI Key |
NPYXJBVVNORPOT-XWKQNIGYSA-N |
Isomeric SMILES |
C[C@]12[C@@H](CCC([C@@H]1[C@@H](C=C3[C@@]2(C(=O)OC3)O)O)(C)C)O |
Canonical SMILES |
CC1(CCC(C2(C1C(C=C3C2(C(=O)OC3)O)O)C)O)C |
Origin of Product |
United States |
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